(3,6-Dihydro-2H-pyran-4-yl)methanamine
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Overview
Description
(3,6-Dihydro-2H-pyran-4-yl)methanamine is an organic compound with the molecular formula C6H11NO It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dihydro-2H-pyran-4-yl)methanamine typically involves the reaction of 3,6-dihydro-2H-pyran with methanamine under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
(3,6-Dihydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyran derivatives .
Scientific Research Applications
(3,6-Dihydro-2H-pyran-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of (3,6-Dihydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyran-4-ylboronic acid: Similar in structure but contains a boronic acid group instead of methanamine.
3,4-Dihydro-2H-pyran: A simpler derivative of pyran without the methanamine group.
Uniqueness
Its methanamine group allows for unique interactions in chemical and biological systems, differentiating it from other pyran derivatives .
Biological Activity
(3,6-Dihydro-2H-pyran-4-yl)methanamine, with the molecular formula C₆H₁₁NO, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological interactions, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a six-membered ring structure containing one oxygen atom and five carbon atoms, along with a methanamine group. This unique structure allows for various chemical reactivity and biological interactions, making it valuable in both synthetic chemistry and pharmacology.
Research indicates that this compound interacts with specific enzymes or receptors within biological systems. These interactions can modulate enzyme activity or receptor function, leading to significant physiological effects. The precise pathways and molecular targets remain an area of ongoing investigation.
1. Anticancer Properties
Studies have shown that derivatives of pyran compounds exhibit anticancer activity. For instance, certain analogs have demonstrated potent antiproliferative effects in various human cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. Research indicates that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in susceptible cell lines .
2. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted in several studies. For example, it has been suggested that this compound may act as an inhibitor of protein methyltransferases (PMTs), which are involved in various cellular processes including gene expression regulation . This inhibition could have implications for cancer treatment and other diseases where methylation patterns are disrupted.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Feature | Similarity Index |
---|---|---|
3,6-Dihydro-2H-pyran-4-boronic acid | Contains boronic acid group instead of amine | 0.92 |
3,4-Dihydro-2H-pyran | Simpler derivative without a methanamine group | 0.80 |
3,6-Dihydro-2H-pyran-4-carbonitrile | Contains a carbonitrile functional group | 0.67 |
The unique methanamine group in this compound allows for distinctive interactions not observed in other pyran derivatives, enhancing its potential as a therapeutic agent.
Case Study: Antiproliferative Activity
In a study examining the antiproliferative effects of pyran derivatives on human cancer cells, it was found that this compound exhibited significant cytotoxicity against K562 cells with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study: Enzyme Interaction
Another study focused on the interaction of this compound with protein methyltransferases. It was observed that this compound selectively inhibited the activity of G9a/GLP methyltransferases at nanomolar concentrations while maintaining low toxicity in normal cell lines .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3,6-dihydro-2H-pyran-4-ylmethanamine |
InChI |
InChI=1S/C6H11NO/c7-5-6-1-3-8-4-2-6/h1H,2-5,7H2 |
InChI Key |
QOQPLUHKCHMZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1CN |
Origin of Product |
United States |
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